molecular formula C14H18N4O3 B1392730 1-(2-{[(Ethylamino)carbonyl]amino}ethyl)-2-methyl-1H-benzimidazole-5-carboxylic acid CAS No. 1243011-06-4

1-(2-{[(Ethylamino)carbonyl]amino}ethyl)-2-methyl-1H-benzimidazole-5-carboxylic acid

Cat. No. B1392730
M. Wt: 290.32 g/mol
InChI Key: ZGPWNYRQCSIZRA-UHFFFAOYSA-N
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Description

Typically, a description of a compound would include its molecular formula, molecular weight, and structural formula. It might also include information about the functional groups present in the molecule.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

This would involve a study of the reactions that the compound undergoes. It would include the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions.



Physical And Chemical Properties Analysis

This would include information about the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity or basicity, reactivity, and stability).


Scientific Research Applications

  • Amines Reactions : Amines can react with carbonyl compounds to form imines. This reaction is known as imine formation. The unshared pair of electrons on an amine nitrogen can attack the carbonyl carbon, pushing the carbonyl pi electrons “out of the way”. This reaction is acid-catalyzed, suggesting that the unshared pair of electrons on an amine nitrogen is not sufficiently nucleophilic to push the carbonyl pi electrons “out of the way” without help from an H+ which breaks that pi bond in an earlier step .

  • Malonic Ester Synthesis : The malonic ester synthesis is a chemical reaction where diethyl malonate or another ester of malonic acid is alkylated at the carbon alpha (directly adjacent) to both carbonyl groups, and then converted to a substituted acetic acid . This reaction is commonly used in organic chemistry for the synthesis of various substances .

  • Boronic Acid Reactions : Boronic acids are commonly used in organic chemistry in the Suzuki reaction. In this reaction, the boronic acid reacts with a halide (or triflate) via a palladium catalyst to form a carbon-carbon bond, giving a coupled product .

  • Carbonyl Reactions : Carbonyl compounds, such as aldehydes and ketones, can react with amines to form imines in a reaction known as imine formation . This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, leading to the formation of a new bond .

  • Ester Reactions : Esters, such as malonic esters, can be alkylated at the carbon alpha to both carbonyl groups, and then converted to a substituted acetic acid in a reaction known as the malonic ester synthesis .

  • Synthesis of Barbiturates : Malonic ester is used in the manufacture of medicines, specifically for the synthesis of barbiturates, as well as sedatives and anticonvulsants .

Safety And Hazards

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Future Directions

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I hope this general information is helpful. If you have a specific compound or topic in mind, please provide more details and I’ll do my best to provide a more specific analysis.


properties

IUPAC Name

1-[2-(ethylcarbamoylamino)ethyl]-2-methylbenzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3/c1-3-15-14(21)16-6-7-18-9(2)17-11-8-10(13(19)20)4-5-12(11)18/h4-5,8H,3,6-7H2,1-2H3,(H,19,20)(H2,15,16,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGPWNYRQCSIZRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NCCN1C(=NC2=C1C=CC(=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-{[(Ethylamino)carbonyl]amino}ethyl)-2-methyl-1H-benzimidazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-{[(Ethylamino)carbonyl]amino}ethyl)-2-methyl-1H-benzimidazole-5-carboxylic acid
Reactant of Route 2
1-(2-{[(Ethylamino)carbonyl]amino}ethyl)-2-methyl-1H-benzimidazole-5-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(2-{[(Ethylamino)carbonyl]amino}ethyl)-2-methyl-1H-benzimidazole-5-carboxylic acid
Reactant of Route 4
1-(2-{[(Ethylamino)carbonyl]amino}ethyl)-2-methyl-1H-benzimidazole-5-carboxylic acid
Reactant of Route 5
1-(2-{[(Ethylamino)carbonyl]amino}ethyl)-2-methyl-1H-benzimidazole-5-carboxylic acid
Reactant of Route 6
1-(2-{[(Ethylamino)carbonyl]amino}ethyl)-2-methyl-1H-benzimidazole-5-carboxylic acid

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